2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide
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Overview
Description
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a chloro-substituted phenoxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide typically involves multiple steps, starting with the preparation of the core phenoxy structure. The process may include:
Chlorination: Introducing a chlorine atom to the phenoxy ring.
Sulfonylation: Adding a sulfonyl group to the chlorinated phenoxy compound.
Morpholine Introduction: Incorporating the morpholine ring through nucleophilic substitution.
Acetamide Formation: Finally, attaching the N-methylacetamide group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide
- 4-chloro-2-(4-morpholinyl)quinazoline
Uniqueness
Compared to similar compounds, 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its morpholine ring and sulfonyl group make it particularly versatile for various applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-15-13(17)9-21-11-3-2-10(14)8-12(11)22(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIQKXRPUMKSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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